molecular formula C12H10Br2N2O B1492251 2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one CAS No. 2098039-01-9

2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1492251
M. Wt: 358.03 g/mol
InChI Key: BAASKZYXQWMXMZ-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one (2BE6BP2DHPD) is an organic compound belonging to the class of heterocycles. It is composed of a bromoethyl group, a bromophenyl group, and a pyridazinone ring. It has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemical studies. This compound has a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of bromophenyl derivatives in the synthesis of a wide range of heterocyclic compounds, highlighting their potential antibacterial activities. For example, El-Hashash et al. (2015) described the synthesis of novel heterocyclic compounds, including pyridazinones and furanones derivatives, from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, indicating the role of bromophenyl derivatives in developing new antibacterial agents (El-Hashash et al., 2015).

Polymer Science

In the field of polymer science, bromophenyl compounds have been utilized in the synthesis of "willowlike" thermotropic dendrimers, showcasing the versatility of such molecules in creating complex polymeric structures with potential applications in material science. Percec et al. (1994) described the synthesis of AB2 monomers leading to soluble hyperbranched polymers, which could have implications for various industrial and scientific applications (Percec, Chu, & Kawasumi, 1994).

Antioxidant Properties

Bromophenols, closely related to the compound of interest, have been isolated from natural sources and studied for their antioxidant activities. Olsen et al. (2013) isolated bromophenols from the red algae Vertebrata lanosa and demonstrated their potent antioxidant effects, underscoring the potential of bromophenyl derivatives in contributing to health and pharmaceutical sciences (Olsen et al., 2013).

Organic Synthesis and Catalysis

Bromophenyl derivatives have been instrumental in the development of novel synthetic routes and catalytic processes. Liang et al. (2013) reported on the copper-catalyzed dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones to pyridazin-3(2H)-ones, showcasing the role of such compounds in facilitating new reactions in organic synthesis (Liang et al., 2013).

properties

IUPAC Name

2-(2-bromoethyl)-6-(4-bromophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAASKZYXQWMXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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